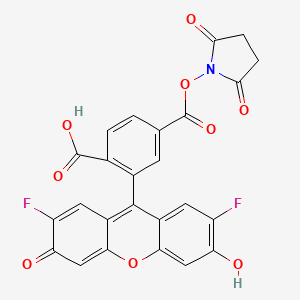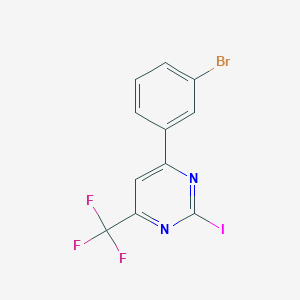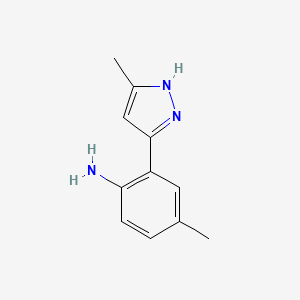![molecular formula C26H31ClN2O5S B13725709 4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate](/img/structure/B13725709.png)
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate is an organic compound known for its applications in the pharmaceutical industry. It is a derivative of thioxanthene and is primarily used in the treatment of psychiatric disorders. This compound is known for its efficacy in managing symptoms of schizophrenia and other psychoses due to its potent antagonistic effects on dopamine receptors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate involves several steps:
Formation of 2-Chloro-9H-thioxanthene: This is achieved through a chemical reaction involving the chlorination of thioxanthene.
Reaction with Propylamine: The 2-chloro-9H-thioxanthene is then reacted with propylamine to introduce the propyl group.
Formation of Piperazine Derivative: The resulting compound is further reacted with piperazine to form the piperazine derivative.
Ethanol Addition: Finally, ethanol is added to the piperazine derivative to form 4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned steps. The process is optimized for yield and purity, often involving the use of high-pressure reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different pharmacological properties.
Substitution: Halogen substitution reactions can modify the chlorine atom, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen substitution often involves reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potentially different pharmacological effects .
科学研究应用
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying thioxanthene derivatives.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of psychiatric disorders such as schizophrenia.
Industry: Employed in the synthesis of other pharmacologically active compounds.
作用机制
The compound exerts its effects primarily through antagonism of dopamine receptors, particularly D1 and D2 receptors. By blocking these receptors, it helps to manage symptoms of psychosis. Additionally, it has antagonistic effects on α1-adrenergic receptors and 5-HT2 receptors, contributing to its overall pharmacological profile .
相似化合物的比较
Similar Compounds
Zuclopenthixol: Another thioxanthene derivative with similar pharmacological properties.
Flupenthixol: Known for its use in treating schizophrenia and other psychoses.
Chlorprothixene: A related compound with similar therapeutic applications.
Uniqueness
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate is unique due to its specific chemical structure, which provides a distinct pharmacological profile. Its combination of dopamine, adrenergic, and serotonin receptor antagonism makes it particularly effective in managing a broad range of psychiatric symptoms .
属性
分子式 |
C26H31ClN2O5S |
|---|---|
分子量 |
519.1 g/mol |
IUPAC 名称 |
butanedioic acid;2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5-; |
InChI 键 |
KUEAHHOXAMWWOW-CVIBNLPVSA-N |
手性 SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
规范 SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one](/img/structure/B13725628.png)
![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)

![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
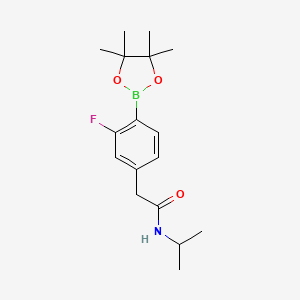
![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)

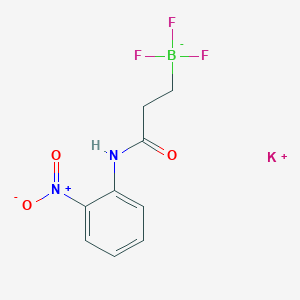
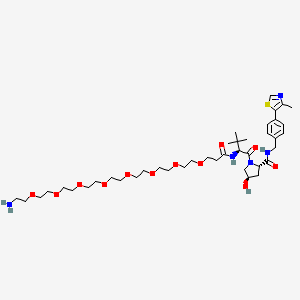
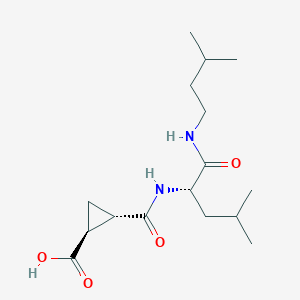
![1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13725686.png)
